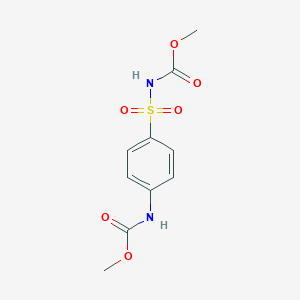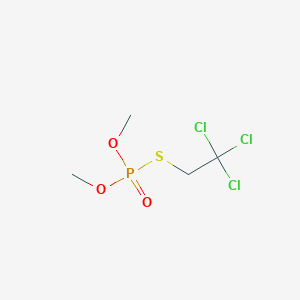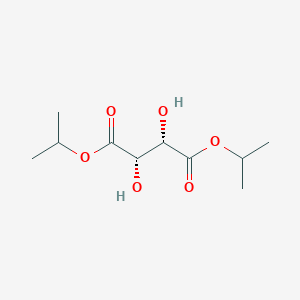
3-Cyano-5-Fluorobenzoesäure
Übersicht
Beschreibung
3-Cyano-5-fluorobenzoic acid is a compound that can be inferred to have a structure similar to the compounds discussed in the provided papers. It contains a benzoic acid moiety, which is a benzene ring with a carboxylic acid (-COOH) functional group, and it is substituted with a cyano (-CN) group and a fluorine atom at the 3 and 5 positions, respectively. The presence of these substituents suggests that the compound would exhibit unique physical and chemical properties, and potentially interesting reactivity patterns due to the electron-withdrawing effects of both the cyano and fluorine groups.
Synthesis Analysis
The synthesis of related compounds, such as cyanodibenzo[1,4]dioxines, involves cyano-activated fluoro displacement reactions, which could be a relevant method for synthesizing 3-cyano-5-fluorobenzoic acid as well . The process typically requires high temperatures and the presence of a base like potassium carbonate. This method suggests that a similar approach could be used for the synthesis of 3-cyano-5-fluorobenzoic acid, starting from appropriate fluorinated precursors and using suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-cyano-5-fluorobenzoic acid would likely be influenced by the strong electron-withdrawing effects of the cyano and fluorine substituents. These effects can impact the electron density distribution on the benzene ring and may affect the acidity of the carboxylic acid group. In related compounds, such as 3,5-dichloro-4-cyanobenzoic acid, hydrogen bonding and halogen...nitrogen interactions play a significant role in the crystal packing and polymorphism .
Chemical Reactions Analysis
The cyano and fluorine groups are known to participate in various chemical reactions. The cyano group can undergo nucleophilic addition reactions, and the fluorine atom can be involved in substitution reactions due to its high electronegativity. The presence of the carboxylic acid group also allows for typical acid-base reactions and the formation of esters and amides. The synthesis of cyanodibenzo[1,4]dioxines and their derivatives, as well as the study of solvatomorphism in related compounds, provides insights into the potential reactivity of 3-cyano-5-fluorobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-cyano-5-fluorobenzoic acid would be influenced by its functional groups. The strong hydrogen bonds and weak intermolecular interactions involving the fluorine atom, as observed in related compounds, would likely affect its melting point, solubility, and crystalline form . The fluorine atom's involvement in various intermolecular interactions could lead to different polymorphic forms, as seen in other fluorinated compounds. Additionally, the cyano group could contribute to the compound's dipole moment and overall polarity, affecting its behavior in different solvents and its potential for forming multi-component molecular complexes .
Wissenschaftliche Forschungsanwendungen
1. Elektrolytzusatz für verbesserte Batterieleistung 3-Cyano-5-Fluorobenzoesäure wurde als Elektrolytzusatz verwendet, um die Zyklusstabilität von lithiumreichen/manganreichen (LMR) Kathoden bei hohen Spannungen zu verbessern. Diese Anwendung ist entscheidend für die Verbesserung der Leistung und Lebensdauer von Batterien, insbesondere in anspruchsvollen Szenarien wie Elektrofahrzeugen und groß angelegten Energiespeichern .
Pharmazeutisches Zwischenprodukt
Diese Verbindung dient als Zwischenprodukt bei der Herstellung von Arylbenzamiden, die negative allosterische Modulatoren des mGlu5R (metabotropen Glutamatrezeptors 5) sind. Diese Modulatoren haben potenzielle therapeutische Anwendungen bei der Behandlung verschiedener neurologischer Störungen .
Synthese von Antibiotika
this compound ist ein wichtiges Zwischenprodukt bei der Synthese von Finafloxacinhydrochlorid, einem neuartigen Fluorchinolon-Antibiotikum, das sich derzeit in klinischen Studien befindet. Dies unterstreicht seine Bedeutung bei der Entwicklung neuer und effektiver Antibiotikabehandlungen .
Forschung und experimentelle Verwendung
Die Verbindung ist für den experimentellen und Forschungsgebrauch verfügbar, was auf ihre Nützlichkeit in verschiedenen chemischen Studien und potenziellen Anwendungen bei der Entwicklung neuer chemischer Einheiten oder Prozesse hinweist .
Safety and Hazards
3-Cyano-5-fluorobenzoic acid is classified under the GHS07 hazard class . The signal word for this substance is “Warning” and it has the hazard statement H302 . Precautionary statements include P262-P280 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Wirkmechanismus
Target of Action
3-Cyano-5-fluorobenzoic Acid is an intermediate used to prepare arylbenzamides as negative allosteric modulators of mGlu5R . The primary target of this compound is the metabotropic glutamate receptor 5 (mGlu5R), which plays a crucial role in the central nervous system, influencing various physiological functions and behaviors.
Mode of Action
This binding can change the receptor’s conformation, reducing its response to glutamate and thus modulating the signaling pathway .
Biochemical Pathways
The mGlu5R is involved in several biochemical pathways, including the phospholipase C pathway and the cyclic AMP pathway. By acting as a negative allosteric modulator, 3-Cyano-5-fluorobenzoic Acid can reduce the activity of these pathways, leading to downstream effects such as reduced intracellular calcium levels and decreased protein kinase C activity .
Pharmacokinetics
It has a relatively low molecular weight (165.12 Da ), which is generally favorable for absorption and distribution. The compound’s pKa is predicted to be 3.30 , suggesting it may exist primarily in its ionized form at physiological pH, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 3-Cyano-5-fluorobenzoic Acid’s action would be a reduction in the activity of mGlu5R. This could lead to a decrease in the intracellular calcium levels and protein kinase C activity, potentially affecting various physiological functions and behaviors .
Action Environment
The action of 3-Cyano-5-fluorobenzoic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances that bind to mGlu5R could influence the efficacy of 3-Cyano-5-fluorobenzoic Acid. The compound is sensitive to air , suggesting that its stability and efficacy could be reduced upon exposure to air.
Eigenschaften
IUPAC Name |
3-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADZSOZVTCEMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374094 | |
| Record name | 3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
327056-74-6 | |
| Record name | 3-Cyano-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327056-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyano-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the proposed synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid?
A1: The research presents a novel, two-step synthesis method for 2,4-Dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile [, ]. This is significant because it offers a more facile (easier and more convenient) route compared to potential previous methods. The reported overall yield of 58% [] suggests a relatively efficient process.
Q2: Why is the synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid important?
A2: While the provided research focuses solely on the synthesis [, ], the presence of reactive functional groups like carboxylic acid and nitrile suggests that 2,4-Dichloro-3-cyano-5-fluorobenzoic acid could be a valuable building block for synthesizing more complex molecules. These complex molecules might have applications in various fields such as pharmaceuticals, agrochemicals, or materials science. Further research is needed to explore the potential applications of this compound and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)











